1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine
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Overview
Description
1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine is a heterocyclic compound that belongs to the class of pyrazolopyridazines This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the pyrazolopyridazine core. The reaction conditions often include the use of acidic or basic catalysts, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazolopyridazine ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Halogens, nucleophiles; reactions may require the presence of catalysts or specific solvents to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives
Scientific Research Applications
1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It can serve as a lead compound for the development of new therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development. Its unique structure makes it a candidate for targeting specific biological pathways and receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings. It can also be used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms and the overall structure. They are also studied for their biological activities and synthetic applications.
Pyrazolopyrimidines: These compounds have a pyrazole ring fused with a pyrimidine ring. They share some structural similarities with pyrazolopyridazines but have different chemical and biological properties.
Pyrazolopyridazines: Other derivatives of pyrazolopyridazines with different substituents on the ring system. These compounds can have varying reactivities and applications depending on the nature of the substituents.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H17N3 |
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Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-methyl-2,3,5,6,7,8-hexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine |
InChI |
InChI=1S/C8H17N3/c1-7-2-4-10-6-8(9)3-5-11(7)10/h7-8H,2-6,9H2,1H3 |
InChI Key |
SOVKOEMMDULMTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2N1CCC(C2)N |
Origin of Product |
United States |
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